molecular formula C11H16O4S B2754533 2-(4-Ethylphenoxy)ethyl methanesulfonate CAS No. 853020-80-1

2-(4-Ethylphenoxy)ethyl methanesulfonate

Cat. No.: B2754533
CAS No.: 853020-80-1
M. Wt: 244.31
InChI Key: ZIQAPOPYQLCCIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Ethylphenoxy)ethyl methanesulfonate” is a chemical compound with the molecular formula C11H16O4S . It is a derivative of methanesulfonic acid .


Synthesis Analysis

The synthesis of related compounds has been described in the literature . For example, new acylthiourea derivatives, 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, were prepared by the reaction of 2-((4-ethylphenoxy)methyl)benzoyl isothiocyanate with various primary aromatic amines .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 16 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Synthesis and Characterization

  • One-Pot Synthesis of Benzoxazoles : Methanesulfonic acid is highlighted as an effective catalyst in the synthesis of 2-substituted benzoxazoles from 2-aminophenol and acid chlorides. This process demonstrates the versatility of methanesulfonate derivatives in synthesizing complex organic compounds, offering excellent yields across a range of carboxylic acids (Dinesh Kumar et al., 2008).
  • Self-Assembling Structures from Sulfonate-Phosphonate Ligands : Research on diethyltin(methoxy)methanesulfonate with t-butylphosphonic acid underlines the formation of distinct three-dimensional self-assemblies. These findings contribute to the understanding of sulfonate ligands' roles in constructing supramolecular assemblies, potentially useful in material science (R. Shankar et al., 2011).

Catalytic Applications

  • Tetrahydropyranylation of Alcohols and Phenols : The catalytic prowess of ferrous methanesulfonate in the tetrahydropyranylation of alcohols and phenols showcases its utility in synthetic organic chemistry. This method stands out for its efficiency and the potential for catalyst reuse without significant loss in activity, underscoring the applicability of methanesulfonates in organic transformations (Min Wang et al., 2011).

Analytical and Methodological Innovations

  • Next-Generation Sequencing for Mutation Identification : Utilizing ethyl methanesulfonate (EMS) for mutagenesis in Arabidopsis thaliana illustrates the integration of chemical mutagenesis with advanced sequencing technologies. This approach enhances the efficiency of identifying mutations linked to specific phenotypes, offering a powerful tool for genetic research and plant breeding (Xue-Cheng Zhang et al., 2014).

Environmental and Material Science Applications

  • Adsorptive Removal of Anaesthetics in Aquaculture Systems : The comparison of adsorbents, including commercial activated carbon and waste-based adsorbents from paper mill sludge, for removing fish anaesthetics like Tricaine methanesulfonate (MS-222) from water, points to novel applications of methanesulfonate derivatives in environmental management. This research suggests the potential of using such adsorbents in recirculating aquaculture systems to mitigate the impact of anaesthetic compounds on aquatic environments (C. Ferreira et al., 2016).

Mechanism of Action

The mechanism of action of methanesulfonates, including “2-(4-Ethylphenoxy)ethyl methanesulfonate”, involves their alkyl-oxygen bonds undergoing fission and reacting within the intracellular milieu .

Safety and Hazards

Ethyl methanesulfonate, a related compound, is considered hazardous. It’s harmful if swallowed, may cause genetic defects and cancer, and is suspected of damaging fertility . It’s important to handle “2-(4-Ethylphenoxy)ethyl methanesulfonate” with appropriate safety precautions due to its structural similarity.

Future Directions

The use of ethyl methanesulfonate (EMS)-induced mutagenesis, which could potentially involve “2-(4-Ethylphenoxy)ethyl methanesulfonate”, is a powerful tool for generating genetic resources for identifying untapped genes and characterizing the function of genes to understand the molecular basis of important agronomic traits . This suggests potential future directions in the field of plant development and abiotic stress tolerance research .

Properties

IUPAC Name

2-(4-ethylphenoxy)ethyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4S/c1-3-10-4-6-11(7-5-10)14-8-9-15-16(2,12)13/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQAPOPYQLCCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCOS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.